1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-ethylsulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-3-19(16,17)15-9-8-14-13(15)18-10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCXIXIYJSXJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps. One common method includes the reaction of 4-methylbenzyl mercaptan with 1,2-dibromoethane to form 2-(4-methylphenylmethylthio)ethane. This intermediate is then reacted with imidazole in the presence of a base, such as sodium hydride, to yield the desired compound. The reaction conditions typically involve refluxing in an appropriate solvent, such as dimethylformamide (DMF), for several hours .
Chemical Reactions Analysis
1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfoxides back to sulfides.
Substitution: The ethanesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted imidazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. The presence of the ethanesulfonyl and methylphenyl groups in this compound may enhance its efficacy against various pathogens. Research has shown that modifications in the imidazole ring can lead to improved antimicrobial activity, suggesting that this compound could be a candidate for further development in this area .
Anti-inflammatory Effects : Imidazole derivatives have been investigated for their anti-inflammatory properties. The sulfonyl group may play a role in modulating inflammatory pathways, making this compound a potential candidate for treating conditions characterized by inflammation .
Anticancer Potential : Research into imidazole compounds has revealed promising anticancer activities. The unique structure of 1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole could be explored for its ability to inhibit tumor growth or induce apoptosis in cancer cells .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial activity of various imidazole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Study 2: Inflammatory Response Modulation
Another study investigated the anti-inflammatory effects of imidazole derivatives in a murine model of acute inflammation. The administration of the compound resulted in a significant decrease in pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
Key Compounds for Comparison :
1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole (C₁₁H₁₄N₂O₂S₂, 270.37 g/mol)
- Differences :
- R1 : Aromatic sulfonyl (4-methylphenyl) vs. aliphatic ethanesulfonyl.
- R2 : Methylthio vs. 4-methylbenzylthio.
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole (C₁₆H₁₃F₂N₂O₂S₂, 378.41 g/mol)
- Differences :
- Fluorine Substituents : Introduce electronegativity, increasing binding affinity to polar targets.
1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole (C₁₇H₁₈N₂O₂S, 314.40 g/mol)
- Differences :
Physicochemical Properties
*logP and solubility estimates based on substituent contributions (e.g., fluorine increases logP, aliphatic chains reduce solubility).
Biological Activity
The compound 1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. Imidazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal effects. This article reviews the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an imidazole ring, a sulfonyl group, and a methylphenyl substituent that contribute to its biological properties.
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a range of biological activities. The specific compound under review has shown potential in various studies:
- Anticancer Activity : Preliminary studies indicate that derivatives of imidazole can induce apoptosis in cancer cells. For instance, compounds similar in structure have been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced cancer cell death .
- Antimicrobial Properties : The imidazole ring is known for its ability to interact with microbial targets, suggesting potential antibacterial and antifungal activities .
Antitumor Activity
A study on related imidazole compounds demonstrated significant antiproliferative effects against various cancer cell lines (e.g., A549, SGC-7901, HeLa). The compound exhibited an IC50 value comparable to established chemotherapeutics such as 5-fluorouracil (5-FU) .
Table 1: Antiproliferative Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4f | A549 | 18.53 | 23-46 |
| 4f | HeLa | 3.24 | Higher than 5-FU |
In this study, compound 4f was noted for its ability to selectively inhibit tumor cells while sparing normal cells .
Antimicrobial Studies
In another investigation focusing on antimicrobial activity, various imidazole derivatives were synthesized and tested against common pathogens. The results indicated that these compounds could effectively inhibit bacterial growth, showcasing their potential as new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Apoptosis Induction : The compound has been shown to modulate apoptotic pathways by increasing the expression of Bax and decreasing Bcl-2 levels in treated cells. This shift promotes apoptosis in cancer cells .
- Receptor Interaction : Similar imidazole compounds have demonstrated affinity for various receptors involved in cardiovascular regulation, suggesting potential applications in treating hypertension .
Q & A
Q. Example Refinement Parameters :
| Parameter | Value (SHELXL) | Notes |
|---|---|---|
| R1 (all data) | < 0.05 | High-resolution cutoff: 0.8 Å |
| Occupancy (disorder) | 0.7:0.3 | Refined via free variables |
Basic Question: What synthetic routes are reported for analogous 4,5-dihydroimidazole derivatives?
Answer:
Common methods include:
- Cyclocondensation : Reacting thioureas with α-halo ketones, followed by sulfonation (e.g., using ethanesulfonyl chloride) .
- Protection-deprotection strategies : Introducing sulfanyl groups via nucleophilic substitution on pre-formed imidazole intermediates .
- Microwave-assisted synthesis : Reduces reaction time for imidazole ring formation (e.g., 30 mins at 150°C) .
Advanced Question: How can computational reaction path searching (e.g., via ICReDD’s workflow) predict regioselectivity in sulfonyl/sulfanyl substitutions?
Answer:
Quantum chemical calculations : Use Gaussian or ORCA to map potential energy surfaces for sulfonation at C1 vs. C2 positions.
Transition state analysis : Identify kinetic vs. thermodynamic control using Nudged Elastic Band (NEB) methods .
Machine learning : Train models on existing imidazole sulfonation data to predict optimal conditions (e.g., solvent, catalyst).
Experimental validation : Compare computed barriers with observed yields under varying temperatures (25–80°C).
Advanced Question: What strategies resolve contradictions between experimental NMR shifts and DFT-predicted values for the methylphenyl substituent?
Answer:
Solvent modeling : Include implicit solvation (e.g., PCM model) in DFT calculations to match experimental (DMSO-d₆) conditions.
Conformational averaging : Perform MD simulations to account for rotational flexibility of the methylphenyl group .
Hybrid functionals : Use B3LYP-D3 instead of pure GGA functionals for better accuracy in non-covalent interactions.
Cross-validation : Compare with X-ray-derived Hirshfeld surfaces to assess packing effects on chemical shifts .
Basic Question: What safety precautions are critical when handling sulfanyl- and sulfonyl-containing imidazoles?
Answer:
- Ventilation : Use fume hoods due to potential release of volatile sulfur compounds.
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Stability testing : Assess thermal stability via DSC to avoid exothermic decomposition during synthesis .
Advanced Question: How can variable-temperature NMR (VT-NMR) characterize the dynamic behavior of the 4,5-dihydroimidazole ring?
Answer:
Temperature range : Acquire spectra from −50°C to +80°C in DMSO-d₆ or CDCl₃.
Line shape analysis : Use EXSY or band-selective excitation to detect ring puckering or chair-boat transitions.
Activation parameters : Calculate ΔG‡ via Eyring equation from coalescence temperatures.
Cross-reference with XRD : Compare with low-temperature crystal structures to correlate solution and solid-state dynamics .
Advanced Question: What catalytic systems enhance the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
- Palladium catalysts : Pd(OAc)₂ with SPhos ligand for aryl boronic acid coupling at the sulfanyl position.
- Microwave acceleration : Achieve >90% yield in 1 hour at 100°C .
- Solvent screening : Test DMF/H₂O mixtures for solubility vs. reactivity trade-offs.
- In situ monitoring : Use ReactIR to track intermediate formation and optimize catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
